S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate
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Overview
Description
S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core fused with a thiomorpholinecarbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with aldehydes and malononitrile in the presence of a catalyst such as β-cyclodextrin under ultrasonication at 65°C . This reaction forms the pyrido[1,2-a]pyrimidine core, which is then further functionalized to introduce the thiomorpholinecarbothioate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholinecarbothioate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrido[1,2-a]pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in biological studies, particularly as an anti-HIV agent. Derivatives of the pyrido[1,2-a]pyrimidine core have been evaluated for their inhibitory activity against HIV-1 integrase, making them potential candidates for antiviral drug development .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate involves its interaction with molecular targets such as enzymes and receptors. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome . This binding is facilitated by the chelation of metal ions (e.g., Mg2+) by the keto and nitrogen atoms in the compound’s structure.
Comparison with Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile: Similar core structure but with a carbonitrile group instead of the thiomorpholinecarbothioate moiety.
4-Oxo-4H-quinolizine-4-one: Another heterocyclic compound with a similar fused ring system but different functional groups.
1,3,4-Oxadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines:
Uniqueness: S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate is unique due to its specific combination of the pyrido[1,2-a]pyrimidine core and the thiomorpholinecarbothioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) thiomorpholine-4-carbothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-11-3-4-14-12-10(2-1-5-16(11)12)20-13(18)15-6-8-19-9-7-15/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIOODXIPGKJTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)SC2=CC=CN3C2=NC=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154708 |
Source
|
Record name | 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125209-33-8 |
Source
|
Record name | 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125209338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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